3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid
Description
Properties
CAS No. |
919601-16-4 |
|---|---|
Molecular Formula |
C9H6F2O3 |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-2-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-4,12H,(H,13,14) |
InChI Key |
NJLFKAQMFLDWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C=C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid typically involves the reaction of 2,3-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by controlling parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2), nitration using nitric acid (HNO3), and sulfonation using sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Pharmaceutical Development
3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that compounds structurally related to 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid exhibit anticancer properties. For instance, studies have demonstrated that similar hydroxy acids can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and growth .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Hydroxy acids are known to modulate inflammatory responses, making them suitable candidates for treating conditions such as arthritis and other inflammatory diseases.
Research Findings
A study highlighted the role of hydroxy acids in reducing inflammatory markers in vitro and in vivo, showcasing their potential as therapeutic agents . The specific interactions of 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid with inflammatory pathways remain an active area of research.
Cosmetic Applications
Due to its hydroxy group, this compound may be utilized in cosmetic formulations aimed at skin rejuvenation and anti-aging treatments. Hydroxy acids are widely recognized for their ability to enhance skin texture and reduce signs of aging.
Application Insights
Research indicates that hydroxy acids can promote exfoliation and improve skin hydration levels while minimizing the appearance of fine lines . The incorporation of 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid into cosmetic products could leverage these benefits.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Key Insight: Fluorine at the 2,3-positions (meta to each other) enhances electronic withdrawal and planarity compared to 3,5-difluoro substitution, which disrupts conjugation . The hydroxyl group in the target compound increases acidity and solubility relative to non-hydroxylated analogues like 2,3-difluorocinnamic acid .
Functional Group Variations
Acidity and Solubility
| Compound Name | Estimated pKa | Water Solubility (mg/mL) | LogP |
|---|---|---|---|
| Target Compound | ~2.5 | Moderate (hydroxyl group) | 1.8 |
| 2,3-Difluorocinnamic acid | ~3.0 | Low | 2.5 |
| 3-(3,5-Difluorophenyl)propionic acid | ~4.8 | High | 1.2 |
- Key Insight : The hydroxyl group in the target compound lowers its pKa compared to 2,3-difluorocinnamic acid, making it more acidic and water-soluble. The propionic acid analogue (3,5-difluoro substitution) exhibits higher solubility due to reduced steric hindrance .
Biological Activity
3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound characterized by its unique molecular structure, which includes a hydroxy group and a difluorinated phenyl group. This compound has garnered attention in medicinal chemistry due to the presence of fluorine atoms, which often enhance biological activity and modify physicochemical properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8F2O3
- Molecular Weight : Approximately 200.14 g/mol
- Structure : The compound features a prop-2-enoic acid backbone with a difluorophenyl substituent.
Mechanisms of Biological Activity
The biological activity of 3-(2,3-difluorophenyl)-2-hydroxyprop-2-enoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression. The presence of fluorine enhances binding affinity to these enzymes.
- Interaction with Biological Macromolecules : Studies indicate that the compound interacts with proteins and nucleic acids, influencing various cellular processes.
- Antioxidant Activity : The hydroxy group may contribute to the antioxidant properties of the compound, reducing oxidative stress in cells.
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Exhibits potential to reduce inflammation through enzyme inhibition | |
| Anticancer | Inhibits enzymes linked to cancer progression | |
| Antioxidant | Reduces oxidative stress in cellular environments |
1. Anti-inflammatory Effects
Research has demonstrated that 3-(2,3-difluorophenyl)-2-hydroxyprop-2-enoic acid possesses anti-inflammatory properties. A study indicated that the compound significantly reduced markers of inflammation in vitro by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
2. Anticancer Potential
In a series of experiments aimed at evaluating the anticancer effects, 3-(2,3-difluorophenyl)-2-hydroxyprop-2-enoic acid was found to inhibit the proliferation of cancer cell lines. The mechanism involved the downregulation of specific oncogenes and upregulation of tumor suppressor genes. The dual fluorination pattern was noted to enhance its efficacy compared to non-fluorinated analogs.
3. Antioxidant Activity
Another study focused on the antioxidant capabilities of this compound. It was shown to scavenge free radicals effectively and protect against cellular damage induced by oxidative stress. This property is particularly relevant for therapeutic applications in age-related diseases and conditions associated with oxidative damage.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2,3-difluorophenyl)-2-hydroxyprop-2-enoic acid, and what key reagents/conditions are involved?
- Methodological Answer : The compound is synthesized via multi-step protocols involving fluorinated precursors and coupling reactions. For example, (2,3-difluorophenyl)methyl intermediates are reacted with hydroxyl-containing carboxylic acid derivatives under nitrogen atmosphere. Key reagents include borane-pyridine complexes for reduction, cesium carbonate for deprotonation, and Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) for cross-coupling . HPLC purification (MeCN/water with 0.1% formic acid) and C18 reverse-phase chromatography are standard for isolating the final product .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) is used to confirm molecular weight (e.g., m/z 411.5 [M+H]+ ). High-performance liquid chromatography (HPLC) with YMC-Actus Triart C18 columns (50 x 33 mm, 5 µm) provides retention time data (e.g., 1.03–1.32 minutes under SQD-AA05/SMD-TFA05 conditions) . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further validate the fluorophenyl and hydroxyl moieties.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of fluorinated hydroxyprop-2-enoic acid derivatives?
- Methodological Answer : Optimization involves:
- Catalyst screening : Pd catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions .
- Solvent selection : Ethyl acetate and N,N-dimethylformamide (DMF) are preferred for solubility and inertness .
- Temperature control : Reactions at 0°C minimize side-product formation during imine reduction .
- Purification : Gradient elution in reverse-phase HPLC reduces co-elution of fluorinated byproducts .
Q. What strategies address regioselectivity challenges in introducing the 2,3-difluorophenyl group?
- Methodological Answer : Regioselective fluorination is achieved via:
- Directed ortho-metalation : Using lithiating agents (e.g., LDA) to position fluorine atoms .
- Protecting groups : Temporary protection of hydroxyl groups prevents unwanted electrophilic substitution .
- Computational modeling : DFT calculations predict electron-deficient sites on the phenyl ring for targeted fluorination .
Q. How do steric and electronic effects of the 2,3-difluorophenyl moiety influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing fluorine atoms increase electrophilicity at the α,β-unsaturated carbonyl, enhancing reactivity in Michael additions. Steric hindrance from the difluorophenyl group necessitates bulky bases (e.g., cesium carbonate) to avoid steric clashes during esterification .
Q. What analytical techniques resolve contradictions in spectral data (e.g., LCMS vs. NMR)?
- Methodological Answer : Discrepancies arise from ionization efficiency in LCMS vs. proton environments in NMR. To resolve:
- High-resolution MS (HRMS) confirms exact mass.
- 2D NMR (COSY, HSQC) clarifies coupling patterns and fluorine-proton interactions .
- Isotopic labeling : ¹⁹F NMR tracks fluorine environments to verify regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
